![molecular formula C18H9BrN2 B12821205 9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
9-Bromo-Acenaphtho[1,2-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-Acenaphtho[1,2-b]quinoxaline is a chemical compound with the molecular formula C18H9BrN2 and a molecular weight of 333.18 g/mol It is a derivative of acenaphthoquinoxaline, characterized by the presence of a bromine atom at the 9th position of the acenaphthoquinoxaline structure
Méthodes De Préparation
The synthesis of 9-Bromo-Acenaphtho[1,2-b]quinoxaline typically involves the bromination of acenaphthoquinoxaline. One common method includes the reaction of acenaphthoquinoxaline with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
9-Bromo-Acenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Applications De Recherche Scientifique
9-Bromo-Acenaphtho[1,2-b]quinoxaline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Bromo-Acenaphtho[1,2-b]quinoxaline involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules . This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with DNA and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
9-Bromo-Acenaphtho[1,2-b]quinoxaline can be compared with other acenaphthoquinoxaline derivatives, such as:
9-Methyl-Acenaphtho[1,2-b]quinoxaline: This compound has a methyl group instead of a bromine atom, resulting in different chemical reactivity and biological activity.
9-Nitro-Acenaphtho[1,2-b]quinoxaline:
Acenaphtho[1,2-b]quinoxaline: The parent compound without any substituents, used as a reference for studying the effects of various functional groups.
This compound stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H9BrN2 |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
9-bromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H9BrN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H |
Clé InChI |
HLDCVPQZIJOJBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Br)N=C4C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


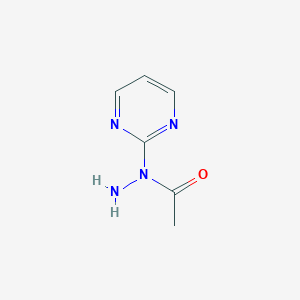
![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
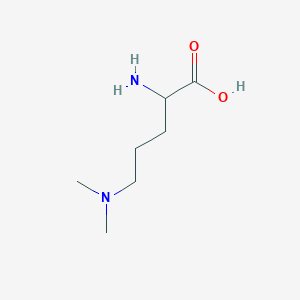
![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)


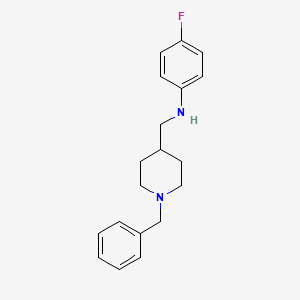
![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
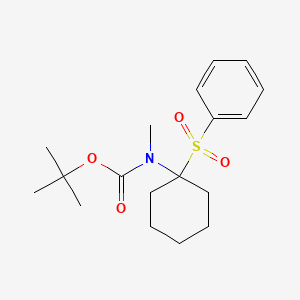
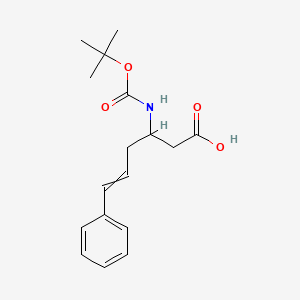
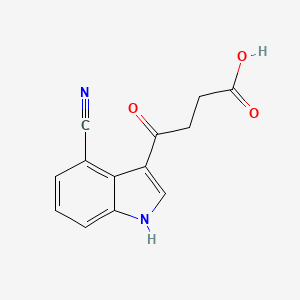
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
